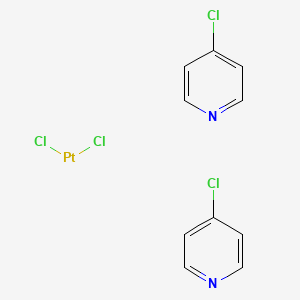
trans-Dichlorobis(4-chloropyridine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dichlorobis(4-chloropyridine)platinum: is a coordination compound featuring a platinum(II) center coordinated by two chloride ions and two 4-chloropyridine ligands in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(4-chloropyridine)platinum typically involves the reaction of potassium tetrachloroplatinate(II) with 4-chloropyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+24-chloropyridine→trans-[PtCl2(4-chloropyridine)2]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: trans-Dichlorobis(4-chloropyridine)platinum can undergo ligand substitution reactions where the 4-chloropyridine ligands are replaced by other ligands such as phosphines, amines, or other nitrogen-containing ligands.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile. Reactions are often carried out at room temperature or under reflux.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Yield new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Yield platinum complexes in different oxidation states.
科学研究应用
Chemistry:
Catalysis: trans-Dichlorobis(4-chloropyridine)platinum can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine:
Anticancer Research: Platinum complexes are well-known for their anticancer properties. While cisplatin is the most famous example, other platinum complexes, including this compound, are being explored for their potential anticancer activity.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which trans-Dichlorobis(4-chloropyridine)platinum exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biological molecules such as DNA. This coordination can lead to the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific platinum complex involved.
相似化合物的比较
trans-Dichlorobis(triphenylphosphine)platinum(II): Another platinum(II) complex with similar coordination geometry but different ligands.
cis-Dichlorobis(4-chloropyridine)platinum(II): The cis isomer of the compound, which has different chemical and biological properties due to the different spatial arrangement of the ligands.
Uniqueness: trans-Dichlorobis(4-chloropyridine)platinum is unique in its specific ligand environment, which can influence its reactivity, stability, and potential applications. The presence of 4-chloropyridine ligands can impart specific electronic and steric properties that differentiate it from other platinum complexes.
属性
分子式 |
C10H8Cl4N2Pt |
|---|---|
分子量 |
493.1 g/mol |
IUPAC 名称 |
4-chloropyridine;dichloroplatinum |
InChI |
InChI=1S/2C5H4ClN.2ClH.Pt/c2*6-5-1-3-7-4-2-5;;;/h2*1-4H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
YGHCNZXRJBCDLV-UHFFFAOYSA-L |
规范 SMILES |
C1=CN=CC=C1Cl.C1=CN=CC=C1Cl.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)

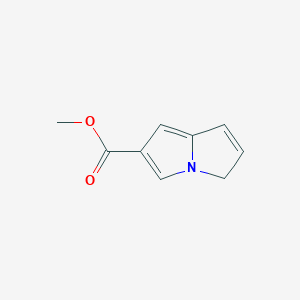
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
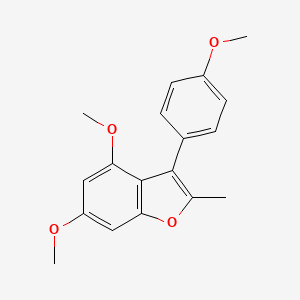

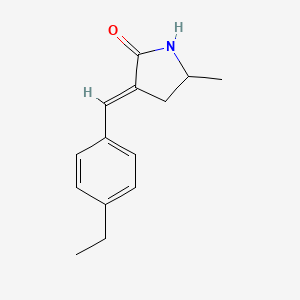
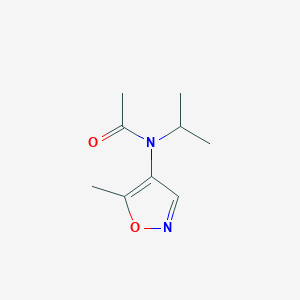
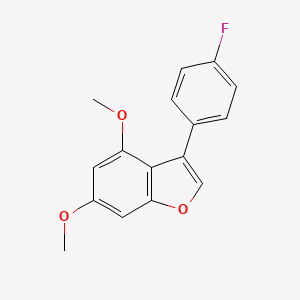
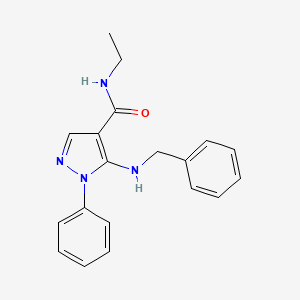
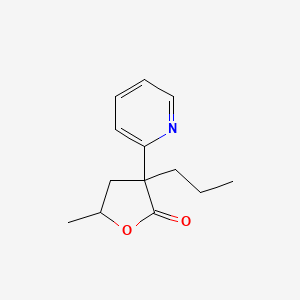
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)


